molecular formula C12H29N3 B11955099 1,7-Di-(sec.-butyl)-diethylenetriamine CAS No. 10524-43-3

1,7-Di-(sec.-butyl)-diethylenetriamine

Cat. No.: B11955099
CAS No.: 10524-43-3
M. Wt: 215.38 g/mol
InChI Key: GSCPTGNMEGRVNR-UHFFFAOYSA-N
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Description

1,7-Di-(sec.-butyl)-diethylenetriamine: is an organic compound that belongs to the class of diethylenetriamines It is characterized by the presence of two secondary butyl groups attached to the nitrogen atoms in the diethylenetriamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Di-(sec.-butyl)-diethylenetriamine can be synthesized through a multi-step process involving the reaction of diethylenetriamine with secondary butyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Secondary butyl halides, sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.

Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.

Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.

Comparison with Similar Compounds

    Diethylenetriamine: Lacks the secondary butyl groups, making it less hydrophobic.

    Triethylenetetramine: Contains an additional ethylene group, altering its chelating properties.

    Tetraethylenepentamine: Has more nitrogen atoms, providing more coordination sites for metal ions.

Uniqueness: 1,7-Di-(sec.-butyl)-diethylenetriamine is unique due to the presence of secondary butyl groups, which enhance its hydrophobicity and influence its chemical reactivity. This makes it particularly useful in applications where hydrophobic interactions are important.

Properties

CAS No.

10524-43-3

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

IUPAC Name

N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3

InChI Key

GSCPTGNMEGRVNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCNCCNC(C)CC

Origin of Product

United States

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